A Comprehensive Technical Guide to 2-Chloro-4-methoxyaniline (CAS No. 29242-84-0): Properties, Synthesis, and Applications in Drug Discovery
A Comprehensive Technical Guide to 2-Chloro-4-methoxyaniline (CAS No. 29242-84-0): Properties, Synthesis, and Applications in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides an in-depth technical overview of 2-Chloro-4-methoxyaniline, a key chemical intermediate identified by the CAS Registry Number 29242-84-0. As a substituted aniline, its unique electronic and steric properties make it a valuable building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). This guide delineates its fundamental chemical and physical properties, proposes a detailed synthetic protocol with expert rationale, outlines a robust analytical workflow for quality control, explores its applications in medicinal chemistry, and summarizes critical safety and handling procedures. The content herein is structured to provide not just procedural steps but the scientific causality behind them, ensuring a thorough and practical understanding for professionals in the field.
Section 1: Core Chemical Identity and Physicochemical Properties
Nomenclature and Key Identifiers
The unambiguous identification of a chemical substance is paramount for regulatory compliance, scientific literature searches, and procurement. 2-Chloro-4-methoxyaniline is cataloged under several identifiers across various chemical databases.
| Identifier | Value | Source |
| CAS Number | 29242-84-0 | [1][2][3][4][5] |
| IUPAC Name | 2-chloro-4-methoxyaniline | [2][4] |
| Molecular Formula | C₇H₈ClNO | [1][3][4][5] |
| Molecular Weight | 157.60 g/mol | [1][3][4] |
| InChI Key | LNEVUNYUJNORRV-UHFFFAOYSA-N | [2][4] |
| Synonyms | 2-chloro-4-methoxybenzenamine; 2-Chloro-p-anisidine; 4-Methoxy-2-chloroaniline | [5][6] |
Molecular Structure
The structure consists of a benzene ring substituted with an amino group (-NH₂), a methoxy group (-OCH₃), and a chlorine atom (-Cl). The methoxy and amino groups are para to each other, creating a highly activated system. The chlorine atom is positioned ortho to the amino group, introducing steric hindrance and an additional site for synthetic modification.
Physicochemical Data
These properties are critical for designing reaction conditions, purification strategies, and formulation approaches.
| Property | Value | Unit | Notes |
| Density | 1.234 | g/cm³ | [6] |
| Boiling Point | 284.8 | °C | at 760 mmHg[6] |
| Flash Point | 126 | °C | [6] |
| Topological Polar Surface Area | 35.25 | Ų | [1] |
| Storage Conditions | 2-8°C, Protect from light | Recommended for maintaining long-term stability[1][5] |
Section 2: Synthesis and Manufacturing Insights
The synthesis of 2-Chloro-4-methoxyaniline is not trivial due to the challenge of achieving the desired 1,2,4-trisubstitution pattern with high regioselectivity. A plausible and controlled synthetic route starting from a readily available precursor is outlined below.
Retrosynthetic Analysis and Strategic Rationale
A logical retrosynthetic approach begins by disconnecting the chloro- and amino- functionalities. A common strategy for introducing an amino group is through the reduction of a nitro group. The challenge then becomes the selective chlorination of 4-nitroanisole. The methoxy group is a strong ortho, para-director. Since the para position is blocked by the nitro group, chlorination is directed to the ortho position.
This multi-step approach is superior to attempting direct chlorination of p-anisidine (4-methoxyaniline) because the powerful activating and directing effects of the amino group would likely lead to a mixture of chlorinated products and potential oxidation, resulting in a low yield and a complex purification process.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2-Chloro-4-methoxyaniline.
Detailed Laboratory-Scale Protocol
Step 1: Chlorination of 4-Nitroanisole
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Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), charge 4-nitroanisole (1.0 eq) and glacial acetic acid as the solvent.
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Reaction: Cool the mixture in an ice bath to 0-5°C. Slowly add a solution of chlorine gas (Cl₂) dissolved in acetic acid or use sulfuryl chloride (SO₂Cl₂) (1.05 eq) dropwise over 1-2 hours, maintaining the temperature below 10°C.
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Causality: The low temperature and slow addition are crucial to control the exothermic reaction and prevent over-chlorination, thereby maximizing the yield of the desired mono-chlorinated product. Acetic acid serves as a polar solvent that can facilitate the electrophilic aromatic substitution.
-
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Carefully pour the reaction mixture into a beaker of ice water. The product, 2-chloro-4-nitroanisole, will precipitate as a solid.
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Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then with a cold, dilute sodium bicarbonate solution. Recrystallize the crude product from ethanol or methanol to obtain pure 2-chloro-4-nitroanisole.
Step 2: Reduction of 2-Chloro-4-nitroanisole
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Setup: To a round-bottom flask, add the purified 2-chloro-4-nitroanisole (1.0 eq) and ethanol.
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Reaction: Add stannous chloride (SnCl₂) (3-4 eq) followed by the slow addition of concentrated hydrochloric acid (HCl), controlling the exotherm with an ice bath. After the initial reaction subsides, heat the mixture at reflux for 2-4 hours.
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Causality: The SnCl₂/HCl system is a classic and reliable method for reducing aromatic nitro groups to anilines (a Bechamp reduction). The acidic conditions protonate the resulting amine, forming a hydrochloride salt.
-
-
Monitoring: Monitor the disappearance of the nitro-intermediate by TLC.
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Workup: Cool the reaction to room temperature and then neutralize by slowly adding a concentrated sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 10). This deprotonates the aniline hydrochloride and precipitates tin salts.
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Extraction & Purification: Extract the aqueous slurry multiple times with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude 2-Chloro-4-methoxyaniline can be further purified by vacuum distillation or column chromatography.
Section 3: Analytical Characterization and Quality Control
A robust analytical workflow is essential to confirm the identity, purity, and quality of the synthesized compound. This ensures batch-to-batch consistency and provides the confidence required for its use in subsequent drug development stages.
Standard QC Workflow
Caption: A typical quality control workflow for certifying a batch of 2-Chloro-4-methoxyaniline.
Spectroscopic and Chromatographic Methods
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¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons (three distinct signals in the ~6.5-7.5 ppm range), the methoxy protons (a singlet around 3.8 ppm), and the amine protons (a broad singlet).
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Mass Spectrometry: The mass spectrum will confirm the molecular weight (157.60 g/mol ) and show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[4]
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HPLC: A reverse-phase HPLC method with UV detection is the standard for determining purity. The method should be validated to show a purity level of ≥98% for use in pharmaceutical synthesis.[1]
Section 4: Applications in Pharmaceutical Research and Development
2-Chloro-4-methoxyaniline is not an API itself but a crucial structural motif or "building block" for constructing more complex drug molecules. Its utility stems from the reactive handles it possesses: the nucleophilic amino group and the aromatic ring, which can participate in various coupling reactions.
Role as a Key Building Block
The aniline functionality is a common feature in many kinase inhibitors, where it often forms a key hydrogen bond with the hinge region of the enzyme's ATP-binding pocket. The specific substitution pattern of 2-Chloro-4-methoxyaniline allows for precise vectoral expansion of the molecule during lead optimization. The related compound, 2-Bromo-4-methoxyaniline, is noted for its use in fundamental bond-forming reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, highlighting the synthetic potential of halogenated anilines in drug discovery.[7]
Caption: Conceptual role of 2-Chloro-4-methoxyaniline as a core fragment in API synthesis.
Case Study: Intermediate for Lenvatinib
2-Chloro-4-methoxyaniline is recognized as a potential intermediate in the synthesis of multi-kinase inhibitors like Lenvatinib.[5] In such syntheses, it can be used to construct the quinoline core of the drug molecule, demonstrating its direct relevance to the manufacturing of modern therapeutics.
Section 5: Safety, Handling, and Storage
Proper handling of 2-Chloro-4-methoxyaniline is essential due to its potential health hazards. All procedures should be conducted in accordance with a thorough risk assessment.
GHS Hazard Classification
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][8] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4][8] |
Safe Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]
Storage and First Aid
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][9]
-
First Aid:
-
Inhalation: Move the victim to fresh air. Seek medical attention if symptoms persist.[9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[9]
-
References
-
PubChem, National Center for Biotechnology Information. 2-Chloro-4-methoxyaniline | C7H8ClNO | CID 407432. [Link]
-
Pharmaffiliates. CAS No : 29242-84-0 | Product Name : 2-Chloro-4-methoxyaniline. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. [Link]
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